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molecular formula C14H17NO2 B8404162 benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate

benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate

Cat. No. B8404162
M. Wt: 231.29 g/mol
InChI Key: DDCJWLMXKFLIJJ-UHFFFAOYSA-N
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Patent
US09040547B2

Procedure details

Crude benzyl (1-methyl-3-methylidenecyclobutyl)carbamate (20.6 mmol) was dissolved in THF (10 mL), then water (0.100 mL), 2,6-dimethylpyridine (0.400 mL, 3.4 mmol), OsO4 (2.5% wt in 2-methyl-2-propanol, 0.340 mL, 0.027 mmol), and PhI(OAc)2 (1.0 g, 3.07 mmol) were added and the reaction mixture was stirred at rt for 3 hrs. The reaction was quenched with sat. sodium thiosulfate (20 mL) and extracted with EtOAc (two×30 mL). The combined organics were washed with sat. aqueous copper sulfate (three×50 mL), dried over MgSO4 and concentrated. The residue was purified via flash chromatography (eluting with 10%-20% EtOAc/heptanes) to give the title compound (558 mg, 12% yield) as a colorless oil. 1H NMR (400 MHz, chloroform-d) δ ppm 7.31-7.47 (m, 5H) 5.12 (s, 3H) 3.36-3.64 (m, 2H) 2.96-3.12 (m, 2H) 1.63 (s, 3H)); m/z (APCI+) for C13H15NO3 234.20 (M+H)+.
Quantity
20.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.34 mL
Type
catalyst
Reaction Step Two
Yield
12%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([NH:7][C:8](=[O:17])[O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:5][C:4](=C)[CH2:3]1.O.CC1C=CC=C(C)N=1.C(OI(C1C=CC=CC=1)OC(=O)C)(=[O:29])C>C1COCC1.O=[Os](=O)(=O)=O>[CH3:1][C:2]1([NH:7][C:8](=[O:17])[O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:5][C:4](=[O:29])[CH2:3]1

Inputs

Step One
Name
Quantity
20.6 mmol
Type
reactant
Smiles
CC1(CC(C1)=C)NC(OCC1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
O
Name
Quantity
0.4 mL
Type
reactant
Smiles
CC1=NC(=CC=C1)C
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OI(OC(C)=O)C1=CC=CC=C1
Name
Quantity
0.34 mL
Type
catalyst
Smiles
O=[Os](=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat. sodium thiosulfate (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (two×30 mL)
WASH
Type
WASH
Details
The combined organics were washed with sat. aqueous copper sulfate (three×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography (eluting with 10%-20% EtOAc/heptanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(CC(C1)=O)NC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 558 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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